2-Chloro-5-ethyl-4-phenyl-1,3-thiazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Chloro-5-ethyl-4-phenyl-1,3-thiazole is a heterocyclic organic compound that belongs to the thiazole family. Thiazoles are known for their diverse biological activities and are found in many potent biologically active compounds . The thiazole ring consists of a five-membered ring containing three carbon atoms, one sulfur atom, and one nitrogen atom. This compound is characterized by the presence of a chlorine atom at the second position, an ethyl group at the fifth position, and a phenyl group at the fourth position of the thiazole ring.
Vorbereitungsmethoden
The synthesis of 2-Chloro-5-ethyl-4-phenyl-1,3-thiazole can be achieved through various synthetic routes. One common method involves the reaction of 2-chloropropyl isothiocyanate with a suitable solvent such as chloroform, followed by the addition of thionyl chloride. The reaction mixture is maintained at a temperature of 30°C, and after the addition is complete, the mixture is allowed to react at room temperature for 2.5 hours. The solvent and excess thionyl chloride are then removed by distillation, and the residue is dissolved in dichloromethane. The solution is washed with sodium bicarbonate solution and water, dried, and the solvent is evaporated under reduced pressure to obtain the product .
Analyse Chemischer Reaktionen
2-Chloro-5-ethyl-4-phenyl-1,3-thiazole undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom at the second position can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The thiazole ring can undergo oxidation reactions, leading to the formation of sulfoxides or sulfones.
Reduction Reactions: The compound can be reduced to form thiazolidines or other reduced derivatives. Common reagents used in these reactions include sodium hydride, lithium aluminum hydride, and various oxidizing agents.
Wissenschaftliche Forschungsanwendungen
2-Chloro-5-ethyl-4-phenyl-1,3-thiazole has a wide range of scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex thiazole derivatives with potential biological activities.
Biology: The compound is studied for its potential antimicrobial, antifungal, and antiviral properties.
Medicine: Thiazole derivatives, including this compound, are investigated for their potential use as anticancer, anti-inflammatory, and neuroprotective agents.
Industry: The compound is used in the development of dyes, biocides, and chemical reaction accelerators
Wirkmechanismus
The mechanism of action of 2-Chloro-5-ethyl-4-phenyl-1,3-thiazole involves its interaction with various molecular targets and pathways. The compound can act as an inhibitor or activator of specific enzymes, receptors, or biochemical pathways. For example, it may inhibit the activity of certain enzymes involved in microbial growth, leading to its antimicrobial effects. The exact molecular targets and pathways depend on the specific biological activity being studied .
Vergleich Mit ähnlichen Verbindungen
2-Chloro-5-ethyl-4-phenyl-1,3-thiazole can be compared with other similar thiazole derivatives, such as:
2-Chloro-4-phenyl-1,3-thiazole: Lacks the ethyl group at the fifth position, which may affect its biological activity.
5-Ethyl-4-phenyl-1,3-thiazole: Lacks the chlorine atom at the second position, which may influence its reactivity and biological properties.
4-Phenyl-1,3-thiazole: Lacks both the chlorine atom and the ethyl group, making it less substituted and potentially less active in certain biological assays. The uniqueness of this compound lies in its specific substitution pattern, which can confer distinct biological activities and reactivity compared to other thiazole derivatives
Eigenschaften
Molekularformel |
C11H10ClNS |
---|---|
Molekulargewicht |
223.72 g/mol |
IUPAC-Name |
2-chloro-5-ethyl-4-phenyl-1,3-thiazole |
InChI |
InChI=1S/C11H10ClNS/c1-2-9-10(13-11(12)14-9)8-6-4-3-5-7-8/h3-7H,2H2,1H3 |
InChI-Schlüssel |
QEFJYHBJJAXSHN-UHFFFAOYSA-N |
Kanonische SMILES |
CCC1=C(N=C(S1)Cl)C2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.